Sulprofos

Descripción

Evolution of Research Perspectives on Sulprofos as a Model Organophosphate

The research perspective on this compound has evolved alongside the broader understanding of organophosphates. Initially studied for its efficacy as an insecticide, this compound, like other organophosphates, became a subject of academic inquiry due to its interaction with acetylcholinesterase and its environmental persistence and degradation pathways ontosight.aigeoscienceworld.org.

As the understanding of the toxicological profile of organophosphates deepened, research expanded beyond just their pesticidal applications to their broader biological effects and environmental fate geoscienceworld.org. This compound, being a representative organothiophosphate, has likely been utilized in studies investigating the general mechanisms of organophosphate toxicity, metabolism, and environmental behavior.

The use of this compound as a model organophosphate in academic research allows scientists to study the fundamental properties and interactions characteristic of this class of compounds. This includes research into:

Mechanism of Action: Investigating the specifics of how this compound inhibits acetylcholinesterase, including the binding kinetics and the process of enzyme phosphorylation and aging medscape.com. Studies using this compound or similar compounds contribute to the understanding of the precise molecular interactions between organophosphates and their target enzymes bioone.org.

Metabolism and Degradation: Examining how this compound is metabolized in biological systems and how it degrades in the environment. For instance, this compound is known to be metabolized via organothiophosphate groups and sulfoxidation, forming metabolites like this compound sulfoxide (B87167), which have different properties and environmental characteristics ontosight.ainhmrc.gov.au. Studying these processes using this compound as a model helps elucidate the general metabolic and degradation pathways of organothiophosphates ontosight.ai.

Environmental Fate: Research on the persistence, mobility, and transformation of this compound in soil, water, and air contributes to the understanding of the environmental impact of organophosphates geoscienceworld.org. Studies using radiolabeled this compound have demonstrated its distribution and loss in plants, primarily through volatilization, and its degradation through oxidation epa.gov.

Neurotoxicity Studies: While excluding safety/adverse effect profiles in detail, academic research utilizes compounds like this compound in controlled studies to understand the neurotoxic mechanisms of organophosphates at a fundamental level. This includes investigating effects on cholinesterase activity in different tissues and exploring potential non-cholinesterase targets frontiersin.orgoup.com. Studies have used this compound, among other organophosphates, in subchronic neurotoxicity screening studies in animal models to assess behavioral and morphological changes in relation to cholinesterase inhibition oup.com. These studies contribute to the broader understanding of how organophosphates affect the nervous system frontiersin.org.

Development of Detection and Remediation Strategies: Research using model organophosphates like this compound can inform the development of biosensors for detecting organophosphate contamination and strategies for their degradation or detoxification in the environment mdpi.com.

The evolution of research perspectives on this compound reflects the broader shift in organophosphate research from primarily focusing on pesticidal efficacy to a more comprehensive understanding of their chemical biology, environmental impact, and toxicological mechanisms. This compound serves as a valuable model compound in these academic investigations, providing insights applicable to the wider class of organophosphates.

Detailed Research Findings and Data Tables

For example, studies investigating the physical and chemical properties of this compound provide specific values:

| Property | Value | Source |

| Appearance | Tan-colored liquid | nih.govepa.gov |

| Odor | Sulfide-like/Phosphorus | nih.gov |

| Boiling Point | 155-158 °C at 0.1 mm Hg | nih.govepa.gov |

| Melting Point | -15 °C (technical grade) | nih.gov |

| Density | 1.2 (Denser than water) | nih.gov |

| Vapor Pressure | less than 8 mmHg | nih.gov |

| Log Kow (LogP) | 5.48 / 4.9 | nih.gov |

Research on the environmental fate of this compound has also provided quantitative data on its distribution and degradation. For instance, studies using radiolabeled this compound on plants have shown the distribution of the applied compound:

| Plant Part | Percentage of Applied this compound | Source |

| Treated leaves | Approximately 73% | epa.gov |

| All other parts | Less than 1.0% | epa.gov |

These findings indicate that this compound primarily remains on the surface of treated leaves with minimal translocation within the plant epa.gov. Further research has shown that the principal loss of this compound residues in field studies occurs through volatilization and that it undergoes oxidation epa.gov.

Studies examining the interaction of this compound with cholinesterase enzymes provide data on the degree of enzyme inhibition at specific concentrations or exposure levels. For example, subchronic neurotoxicity studies in rats have measured cholinesterase activity in plasma, erythrocytes (RBC), and brain tissue following dietary exposure to this compound oup.com. These studies correlate observed neurobehavioral findings with the level of cholinesterase inhibition, often noting that effects occur at dietary levels producing more than 20% inhibition of plasma, RBC, and brain cholinesterase activity oup.com.

These examples of data tables illustrate the quantitative findings generated in academic research focusing on the chemical and environmental behavior of this compound as a model organophosphate.

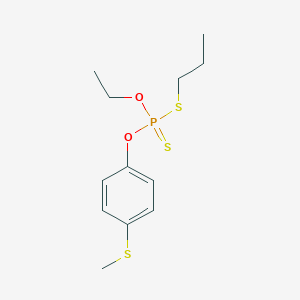

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O2PS3/c1-4-10-18-15(16,13-5-2)14-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHJNEJVUNHLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O2PS3 | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032675 | |

| Record name | Sulprofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulprofos is a tan-colored liquid with a sulfide-like odor. (NIOSH, 2022), Tan-colored liquid with a sulfide-like odor; [NIOSH], COLOURLESS-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR., Tan-colored liquid with a sulfide-like odor. | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulprofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

155-158 °C at 0.1 mm Hg, 155 °C | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Low (NIOSH, 2023), Sol in organic solvents., In water, 0.31 mg/l at 20 °C, Solubility in water, mg/l at 20 °C: 0.31 (very poor), Low | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 (NIOSH, 2023) - Denser than water; will sink, 1.20 at 20 °C/20 °C, 1.2 g/cm³, 1.20 | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 8 mmHg (NIOSH, 2023), 0.0000012 [mmHg], 0.084 mPa (6.3X10-7 mm Hg) at 20 °C; 0.16 mPa (1.2X10-6 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C:, <8 mmHg | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulprofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless oil; tan liquid /technical grade/ | |

CAS No. |

35400-43-2 | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulprofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35400-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulprofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulprofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl O-(4-methylthiophenyl) S-propyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPROFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUX2I5F01B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, O-ethyl O-(4-(methylthio)phenyl) S-propyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TE3F8D88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-15 °C /technical grade/, -15 °C | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular and Biochemical Mechanisms of Action of Sulprofos

Acetylcholinesterase Inhibition by Sulprofos and its Oxidative Metabolites

This compound, as an organophosphate, exerts its primary toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. nih.govnih.govmdpi.com This inhibition leads to the accumulation of ACh, causing overstimulation of cholinergic receptors. nih.govdovepress.com

This compound itself is a phosphorothioate (B77711), meaning it contains a P=S double bond. dovepress.com These compounds are generally less potent inhibitors of AChE than their oxon analogs, which contain a P=O double bond. dovepress.com Metabolic oxidation converts this compound to its more potent oxon analog, this compound oxon. dovepress.comepa.gov Additionally, this compound undergoes oxidation at the thioether sulfur, producing this compound sulfoxide (B87167) and this compound sulfone. nih.govepa.govontosight.ai These metabolites, along with the oxygen analog and its sulfoxide and sulfone derivatives, have also been shown to inhibit cholinesterase activity, with the inhibitory activity increasing with the degree of oxidation. epa.gov

Enzymatic Kinetics and Inhibition Profiles

The inhibition of AChE by organophosphates like this compound and its metabolites typically involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable covalent bond. nih.govsrce.hr This irreversible or pseudo-irreversible binding prevents the enzyme from effectively hydrolyzing acetylcholine. nih.govneptjournal.com

Studies on enzyme kinetics are crucial for understanding how inhibitors interact with enzymes and can reveal the nature of inhibition (e.g., competitive, non-competitive). libretexts.orgamericanpeptidesociety.org While specific detailed enzymatic kinetics and inhibition profiles for this compound and its individual metabolites (this compound oxon, this compound sulfoxide, this compound sulfone) on target AChE were not extensively detailed in the search results, the general mechanism for organophosphates involves the formation of a phosphorylated enzyme. nih.govneptjournal.com The potency of inhibition is often expressed by parameters such as IC50 (concentration causing 50% inhibition) or kinetic constants like Ki (inhibition constant). nih.govnih.gov The increased inhibitory activity with the degree of oxidation of this compound metabolites suggests differences in their binding affinity or phosphorylation efficiency towards AChE. epa.gov

Cholinergic System Modulation and Receptor Interactions

The inhibition of AChE by this compound and its metabolites leads to an accumulation of acetylcholine in cholinergic synapses. nih.govdovepress.com This excess acetylcholine continuously stimulates both nicotinic and muscarinic acetylcholine receptors in the central and peripheral nervous systems. nih.govdovepress.com Overstimulation of these receptors disrupts normal nerve impulse transmission, leading to a range of effects. nih.govdovepress.com

Differential Cholinesterase Activity Inhibition by Metabolites

The metabolic transformation of this compound significantly influences its anticholinesterase activity. The oxidative metabolites, particularly the oxon analog and the sulfoxide and sulfone derivatives, are more potent inhibitors of cholinesterase than the parent compound. epa.gov This indicates that the metabolic activation of this compound plays a critical role in its toxicity. The increased polarity introduced by the addition of oxygen atoms in the sulfoxide and sulfone metabolites may affect their interaction with the active site of cholinesterases or their ability to reach the target enzyme.

Non-Acetylcholinesterase Molecular Targets and Pathways

Identification of Off-Target Protein Interactions

Organophosphates are known to interact with various proteins in addition to cholinesterases. nih.gov These off-target interactions can involve other serine hydrolases or proteins with esterase activity. nih.govresearchgate.net While specific off-target protein interactions for this compound were not explicitly detailed in the search results, the general class of organophosphates has been shown to interact with proteins involved in processes like axonal transport, neurotrophin signaling, and mitochondrial function. nih.gov Identifying these off-target interactions is crucial for a comprehensive understanding of the toxicological profile of this compound. databiotech.co.il Techniques such as proteomics and targeted binding assays can be employed to identify proteins that interact with this compound or its metabolites. databiotech.co.il

Exploration of Alternative Biochemical Cascade Disruptions

Beyond direct protein interactions, this compound may also disrupt various biochemical cascades. Organophosphates have been implicated in affecting pathways related to oxidative stress, neuroinflammation, and the modulation of gene expression. dovepress.commdpi.comwur.nl For example, some organophosphates can induce oxidative stress, potentially by generating reactive oxygen species or interfering with antioxidant defense mechanisms. dovepress.comnih.gov They may also modulate inflammatory responses, potentially through interactions with cholinergic or non-cholinergic pathways in immune cells. nih.govmdpi.com Disruption of signaling cascades, such as those involving NF-κB or CREB, has also been suggested for some organophosphates, potentially impacting processes like inflammation, learning, and memory. mdpi.comwur.nl While direct evidence for this compound specifically disrupting these cascades was not prominently featured, the known activities of related organophosphates suggest potential avenues for further research into the alternative biochemical effects of this compound.

Mechanistic Insights into this compound Action in Biological Systems

This compound, an organothiophosphate insecticide, exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE) nih.govorst.edu. This enzyme is crucial for terminating neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) mdpi.comoup.comnih.gov. Inhibition of AChE by this compound leads to the accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in a range of neurotoxic effects orst.edumdpi.comnih.govresearchgate.net. While AChE inhibition is considered the primary mechanism of acute toxicity, research also explores other potential mechanisms and cellular responses tandfonline.comnih.gov.

Neurological System Perturbations in Invertebrate Models

Invertebrates, particularly insects, are highly susceptible to organophosphate insecticides like this compound due to the critical role of ACh as a major excitatory neurotransmitter in their central nervous system (CNS) mdpi.com. The inhibition of AChE by this compound leads to an excessive buildup of acetylcholine at neuromuscular junctions and within the CNS, causing hyperstimulation of nicotinic and muscarinic receptors orst.edumdpi.comresearchgate.net. This overstimulation manifests as rapid twitching of voluntary muscles, tremors, incoordination, hyperactivity, and eventually paralysis orst.eduepa.govufl.edu. Death in invertebrates exposed to organophosphates is often attributed to asphyxiation resulting from neuromuscular and respiratory difficulties mdpi.com.

Studies on various invertebrate species, including Daphnia magna, have demonstrated the sensitivity of their B-esterases, including AChE, to organophosphorus pesticides vliz.be. While AChE inhibition has been measured in the tissues of various invertebrate species following organophosphate exposure, the precise relationship between the level of AChE inhibition and lethality can vary between species researchgate.netnih.gov. Some studies suggest that while significant AChE inhibition occurs, the link to mortality is not always distinct, indicating the potential involvement of other physiological perturbations researchgate.net.

This compound, along with other organophosphates like quinalphos, has been studied in the context of inducing mutations in the acetylcholine esterase ace1 allele in field populations of invertebrates, highlighting a potential long-term impact on resistance development scispace.com.

Cellular and Sub-Cellular Responses in In Vitro Models

In vitro studies provide valuable insights into the cellular and sub-cellular mechanisms underlying this compound toxicity, often exploring effects beyond direct AChE inhibition. While specific in vitro studies on this compound are less extensively documented in the provided search results compared to other organophosphates like chlorpyrifos (B1668852), the mechanisms observed for related compounds offer a framework for understanding potential this compound effects.

Research on other organophosphates has identified numerous potential molecular targets besides AChE in in vitro systems tandfonline.com. These include effects on macromolecule synthesis (DNA, RNA, proteins), interactions with neurotransmitter receptors, alterations in signal transduction pathways, effects on neuronal differentiation, interactions with various enzymes, and the induction of oxidative stress tandfonline.comfrontiersin.org.

For instance, studies on chlorpyrifos have shown that it can induce oxidative stress and DNA damage in various cell types in vitro frontiersin.orgnih.gov. Oxidative stress, characterized by the generation of reactive oxygen species (ROS), can damage intracellular macromolecules and contribute to mitochondrial dysfunction and cell death frontiersin.org. While AChE inhibition can be associated with oxidative stress, some in vitro studies suggest that organophosphates can induce oxidative stress independently of significant AChE inhibition nih.gov.

Furthermore, in vitro studies on related organophosphates have indicated effects on neuronal growth and morphology at concentrations below those required for significant AChE inhibition tandfonline.comfrontiersin.org. This suggests that organophosphates may interfere with the morphogenic activity of AChE or affect other cellular processes involved in neuronal development tandfonline.comfrontiersin.org.

While direct in vitro data specifically for this compound on these diverse cellular and sub-cellular endpoints are limited in the provided results, the known properties of this compound as an organothiophosphate and AChE inhibitor nih.govorst.edu suggest that it may induce similar cellular and sub-cellular responses observed for other compounds within this class. Further in vitro research specifically on this compound is needed to fully elucidate its direct effects on various cellular processes and identify potential non-AChE targets.

Data Table Examples (Illustrative, based on general OP mechanisms in invertebrates and in vitro findings from search results):

Table 1: Observed Neurological Effects of Organophosphate Exposure in Invertebrate Models

| Invertebrate Model | Primary Mechanism | Observed Neurological Effects |

| Insects | AChE Inhibition | Tremors, Incoordination, Hyperactivity, Paralysis, Asphyxiation orst.edumdpi.comepa.govufl.edu |

| Daphnia magna | B-esterase Inhibition (including AChE) | Sensitivity of esterase activity vliz.be |

Table 2: Potential Cellular and Sub-Cellular Effects of Organophosphate Exposure (Based on In Vitro Studies of Related Compounds)

| Cellular/Sub-Cellular Target | Observed Effects (from studies on related OPs) | Potential Mechanism |

| Acetylcholinesterase (AChE) | Inhibition leading to ACh accumulation orst.edumdpi.comresearchgate.net | Phosphorylation of enzyme's active site mdpi.comnih.govresearchgate.net |

| DNA | Damage (e.g., strand breaks, chromosomal aberrations) frontiersin.orgnih.gov | Oxidative stress, direct interaction frontiersin.orgnih.gov |

| Mitochondria | Dysfunction, increased ROS production frontiersin.org | Induction of oxidative stress frontiersin.org |

| Neuronal Growth/Morphology | Inhibition of axonal growth, decreased dendritic spine density tandfonline.comfrontiersin.org | Interference with morphogenic activity of AChE, other pathways tandfonline.comfrontiersin.org |

| Neurotransmitter Receptors | Overstimulation (cholinergic), potential direct interaction mdpi.comoup.comresearchgate.net | Accumulation of neurotransmitter, binding to receptors mdpi.comoup.comresearchgate.net |

| Oxidative Stress | Increased ROS generation frontiersin.org | Various pathways, potentially independent of AChE inhibition nih.govfrontiersin.org |

| Signal Transduction Pathways | Alterations tandfonline.com | Various interactions tandfonline.com |

Biotransformation and Metabolic Fate of Sulprofos

Oxidative Metabolism and Metabolite Characterization

Oxidative reactions play a central role in the initial metabolic steps of sulprofos. These transformations primarily target the sulfur atoms within the molecule.

Sulfoxidation Pathways of this compound

A major metabolic route for this compound is the oxidation of the methylthio sulfur atom. This process leads to the formation of this compound sulfoxide (B87167) and subsequently this compound sulfone. nih.govchemicalbook.com These sulfoxidation reactions are characteristic of thioether-containing organophosphorus compounds. rsc.org Studies using pooled human liver microsomes indicate that the sulfoxidation of thioether pesticides, including this compound, is predominantly driven by cytochrome P450 (P450) enzymes (85-90%) compared to flavin-containing monooxygenases (FMO) (10-15%). nih.govresearchgate.netresearchgate.net

Hydrolytic Transformations of this compound

Hydrolysis is another important pathway in the degradation of this compound, particularly in environmental matrices like water and soil, but also in biological systems. nih.govepa.gov Hydrolysis of the phosphorus O-phenyl ester linkage results in the formation of phenolic metabolites. nih.govchemicalbook.com This cleavage can occur through enzymatic processes or chemical hydrolysis, which is influenced by pH. nih.govepa.gov For instance, hydrolysis half-lives of this compound in water at 22 °C have been reported as 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9. nih.gov In soil, the half-life ranges from days to weeks, with hydrolysis contributing to its degradation. nih.gov

Identification of Primary and Secondary Metabolites

Several primary and secondary metabolites of this compound have been identified in various systems, including animals and the environment. The major metabolites commonly observed are this compound sulfoxide and this compound sulfone, resulting from sulfoxidation. nih.govchemicalbook.comepa.govagropages.com

Other identified metabolites include the oxygen analog (this compound oxon), formed through oxidative desulfuration of the P=S bond to a P=O bond, and its corresponding sulfoxide and sulfone derivatives (this compound oxon sulfoxide and this compound oxon sulfone). chemicalbook.comrsc.org Phenolic hydrolysis products, resulting from the cleavage of the P-O-aryl bond, have also been detected. nih.govchemicalbook.com

In rats, all five oxidative metabolites (this compound sulfoxide, this compound sulfone, this compound oxon, this compound oxon sulfoxide, and this compound oxon sulfone) have been detected. chemicalbook.comrsc.org In pigs, goats, and cows, this compound sulfoxide, this compound sulfone, O-analog, and O-analog sulfone were identified. nih.gov Phenol (B47542) sulfoxide and phenol sulfone have also been reported as degradation products in simulated pond studies. epa.gov

The metabolic fate in mammals involves rapid conjugation of the phenolic dearylation products, representing a Stage II metabolic transformation. chemicalbook.comrsc.org

Here is a summary of some identified metabolites:

| Metabolite Name | Pathway of Formation | Detection Matrix (Examples) |

| This compound sulfoxide | Sulfoxidation (Methylthio S) | Rat, Cow, Pig, Goat, Environment |

| This compound sulfone | Sulfoxidation (Sulfoxide S) | Rat, Cow, Pig, Goat, Environment |

| This compound oxon | Oxidative Desulfuration (P=S) | Rat |

| This compound oxon sulfoxide | Oxidation of Oxon Sulfide S | Rat, Pig, Goat, Cow |

| This compound oxon sulfone | Oxidation of Oxon Sulfoxide S | Rat, Pig, Goat, Cow |

| Phenolic metabolites | Hydrolysis (P-O-aryl cleavage) | Rat, Environment |

| Phenol sulfoxide | Hydrolysis and Sulfoxidation | Environment |

| Phenol sulfone | Hydrolysis and Sulfoxidation | Environment |

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound is catalyzed by a variety of enzymes, primarily located in the liver.

Cytochrome P450 Monooxygenase (CYP) Isoform Contributions

Cytochrome P450 (CYP) enzymes are major contributors to the oxidative metabolism of this compound, particularly the sulfoxidation and oxidative desulfuration reactions. nih.govresearchgate.netresearchgate.netneptjournal.com Studies using cDNA-expressed human CYP isoforms have identified several isoforms capable of catalyzing the sulfoxidation of this compound. These include CYP1A1, CYP1A2, CYP3A4, CYP2C91, CYP2C92, CYP2C93, CYP2C18, CYP2C19, and CYP2D61. nih.gov Members of the CYP2C subfamily, such as CYP2C9 and CYP2C19, have demonstrated high affinities and clearance rates for the sulfoxidation of thioether pesticides like this compound. nih.govresearchgate.net CYP3A4 is also significantly involved in the sulfoxidation of this compound. researchgate.netresearchgate.net

While CYP enzymes are primarily known for oxidative metabolism, they can also be involved in dearylation reactions, leading to the formation of phenolic products, although hydrolysis is also a significant pathway for this transformation. neptjournal.comnih.gov

Flavin-Containing Monooxygenase (FMO) Activity

Flavin-containing monooxygenases (FMOs) also contribute to the sulfoxidation of this compound, although to a lesser extent compared to CYP enzymes in human liver microsomes. nih.govresearchgate.netresearchgate.net FMOs are known to catalyze the oxygenation of various heteroatoms, including sulfur in thioethers. nih.gov Among the human FMO isoforms examined, FMO1 has been shown to contribute to the sulfoxidation of this compound. nih.gov

Esterase and Phosphotriesterase Mediated Degradation

Esterases and phosphotriesterases play a significant role in the detoxification of organophosphorus compounds through hydrolysis rsc.orgresearchgate.netcsic.esmdpi.comuaem.mxresearchgate.net. These enzymes can cleave ester bonds within the pesticide molecule, leading to less toxic or inactive metabolites.

Research indicates that this compound can inhibit liver microsomal esterase activity nih.govcdc.govcapes.gov.br. This inhibition can impact the metabolism of other compounds that are substrates for these esterases, such as certain pyrethroid insecticides nih.govcdc.gov.

While many organophosphorus compounds are subject to degradation by esterases in biological matrices, studies on the stability of various organophosphorus insecticides in fresh blood at 37°C showed that this compound, unlike other tested compounds, did not decompose over time researchgate.net. This observation suggests a potentially different interaction or rate of hydrolysis with blood esterases compared to other organophosphates researchgate.net.

A key metabolic pathway for this compound in organisms like rats and cows involves the hydrolysis of the phosphorus O-phenyl ester bond, resulting in the formation of phenolic metabolites nih.gov.

Phosphotriesterases are known for their ability to hydrolyze the triester bond in organophosphate compounds mdpi.comuaem.mx. This hydrolysis can directly detoxify the parent compound. Microbial phosphotriesterases, in particular, have shown high biocatalytic efficacy and broad substrate specificity for the degradation of organophosphorus compounds csic.esresearchgate.net.

Stereoselective Biotransformation of Chiral this compound Enantiomers

This compound is a chiral molecule, meaning it exists as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other herts.ac.uknih.gov. Commercial formulations of this compound are typically sold as racemates, a mixture containing equal amounts of both enantiomers herts.ac.uknih.gov.

The biotransformation of chiral pesticides, including organophosphorus compounds, can be stereoselective nih.govmdpi.comresearchgate.netepa.govresearchgate.netimrpress.comresearchgate.netnih.gov. This means that enzymes and metabolic pathways may interact differently with each enantiomer, leading to variations in their degradation rates, persistence, and biological activity nih.govmdpi.comepa.govimrpress.com. The stereoselective hydrolysis of racemic organophosphorus compounds, where one stereoisomer is preferentially hydrolyzed over the other, is a significant factor determining their toxicity imrpress.com.

Studies have investigated the resolution and stereoselective action of this compound and related S-propyl phosphorothiolates tandfonline.comdtic.mil. The individual enantiomeric separation of this compound has been carried out, which is essential for studying the stereoselective aspects of its degradation and biological effects nih.govresearchgate.net.

The differential behavior of enantiomers in chiral environments, such as biological systems and soils, highlights the importance of considering stereoselectivity when assessing the environmental fate and potential risks of chiral pesticides mdpi.comepa.gov.

Plant Metabolic Pathways of this compound

Plants possess various metabolic pathways to process xenobiotics, including pesticides. These pathways generally involve a series of enzymatic reactions aimed at detoxifying and eliminating the foreign compound mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net. Common biotransformation reactions in plants include oxidation, reduction, hydrolysis, and conjugation mdpi.comresearchgate.net.

While specific detailed metabolic pathways for this compound in plants are not extensively detailed in the provided search results, it is known that metabolism in plants is a required area of study for the registration of this compound epa.gov. This compound is applied to crops such as cotton, tomato, and pepper, indicating that plants encountered during its use would be involved in its metabolic processing nhmrc.gov.au.

Pesticide metabolism in plants can lead to the formation of various metabolites, and the diversity of these pathways can depend on the chemical structure of the pesticide, the plant species, and environmental conditions researchgate.net. Generally, initial transformations like hydrolysis or oxidation can convert the parent compound into intermediate products, which may then be conjugated with endogenous substances to form less toxic conjugates. These conjugates can subsequently be sequestered or further degraded mdpi.com.

Environmental Dynamics and Degradation Pathways of Sulprofos

Abiotic Transformation Processes

Abiotic degradation of organic compounds in the environment can occur through chemical and physical processes, including photolysis and hydrolysis. nih.govfao.org

Photochemical Degradation Kinetics and Mechanisms

Photodegradation involves the breakdown of compounds through exposure to light. fao.orgresearchgate.net Pesticides can undergo direct or indirect photolysis when exposed to UV radiation. researchgate.net Direct photolysis occurs when the pesticide molecule absorbs light, leading to energized states that can undergo chemical transformations like photoionisation, homolysis, or heterolysis. researchgate.net Indirect photodegradation can be influenced by photosensitizers in the environment, such as dissolved organic matter (DOM). researchgate.netdtic.mil Studies on other organophosphate pesticides, like chlorpyrifos (B1668852), have shown that DOM can enhance their photodegradation rate, with reactive species such as hydroxyl radicals, singlet oxygen, and triplet excited states contributing to the process. dtic.mil Sulprofos is reported to be photodegraded in water and on soil surfaces. agropages.com For films exposed to sunlight, 50% decomposition of this compound occurs relatively quickly. agropages.com

Chemical Hydrolysis in Aquatic and Soil Matrices

Hydrolysis is a chemical reaction where a molecule is split by the addition of water, often resulting in the replacement of a part of the molecule with a hydroxyl group. fao.org This process is significantly influenced by the pH of the environment. fao.org this compound is hydrolyzed under basic conditions but remains stable in acidic or neutral conditions. nih.govagropages.com In water, the hydrolysis half-lives of this compound at 22 °C are reported as 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9. nih.govagropages.com Hydrolysis can also occur in moist soils. nih.gov

The hydrolysis half-lives of this compound in water at 22 °C are presented in the table below:

| pH | Half-life (days) |

| 4 | 26 |

| 7 | 151 |

| 9 | 51 |

Volatilization Dynamics from Surfaces

Volatilization is the process by which a substance moves from a solid or liquid phase into the atmosphere. nih.govresearchgate.net The rate of volatilization of a pesticide from surfaces is influenced by factors such as its vapor pressure, temperature, soil moisture, and the nature of the surface (soil or plant). oecd.orgresearchgate.net Pesticides with low vapor pressure are generally considered relatively non-volatile from dry soil surfaces. nih.govoecd.org Based on its vapor pressure, this compound is not expected to volatilize significantly from dry soil surfaces. nih.gov Volatilization from plant surfaces can be higher and faster than from soil. researchgate.net

Microbial Degradation and Bioremediation Potential

Microbial degradation, or biodegradation, is a primary mechanism for the breakdown and detoxification of pesticides in many soils and aquatic systems. nih.govfao.orgacademicjournals.org Microorganisms, including bacteria and fungi, possess enzymatic systems capable of transforming organic compounds. nih.govnmb-journal.commedcraveonline.commdpi.comnih.gov Bioremediation utilizes the degradation potential of microbes to clean up contaminated environments. oup.comelsevier.esijeab.com

Isolation and Characterization of this compound-Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading specific pesticides are crucial for understanding the mechanisms of microbial metabolism and for developing bioremediation techniques. oup.com While specific studies on the isolation of this compound-degrading microorganisms were not extensively detailed in the search results, research on other organophosphate pesticides like chlorpyrifos provides insight into this process. Studies have successfully isolated bacteria from agricultural soil and effluent capable of degrading chlorpyrifos, often using enrichment culture techniques with the pesticide as the sole carbon source. academicjournals.orgresearchgate.netajol.inforesearchgate.net These isolated strains have been characterized based on biochemical properties and 16S rRNA gene sequence analysis. academicjournals.orgresearchgate.netajol.inforesearchgate.net Examples of characterized organophosphate-degrading bacteria include Providencia stuartii, Alcaligenes faecalis, Enterobacter strain B-14, Achromobacter xylosoxidans, and Ochrobactrum sp. academicjournals.orgelsevier.esijeab.comresearchgate.netajol.inforesearchgate.net Fungal species like Trichoderma viride and Aspergillus niger have also been reported to degrade organophosphates. ijeab.com

Enzymatic Mechanisms of Microbial Biotransformation

Microbial biotransformation involves the enzymatic modification of chemical compounds. nmb-journal.commedcraveonline.comndl.gov.in Microorganisms employ diverse metabolic pathways and enzymes to degrade pesticides. nih.gov For organophosphate pesticides, enzymatic hydrolysis of the phosphoester bond is a common degradation mechanism, often leading to the formation of less toxic metabolites. ijeab.comajol.info The enzymes responsible for organophosphate degradation can be located within the cytoplasm of the bacterial cell. ajol.inforesearchgate.net Studies on chlorpyrifos-degrading bacteria have shown that cytoplasmic enzymes can efficiently hydrolyze the pesticide. ajol.inforesearchgate.net Biotransformation reactions carried out by microorganisms can include oxidation, reduction, hydrolysis, and other modifications. medcraveonline.comndl.gov.in These enzymatic processes are key to the detoxification and mineralization of pesticides in the environment. fao.orgmdpi.com

Genetic Basis of Microbial Degradation Pathways

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of organophosphorus pesticides like this compound. The ability of these microbes to break down such compounds is often linked to specific enzymes, primarily organophosphate hydrolases or phosphotriesterases. taylorfrancis.comoup.comacademicjournals.org These enzymes catalyze the hydrolysis of phosphoester bonds within the pesticide molecule, a key step in detoxification. oup.com

The genetic information encoding these pesticide-degrading enzymes can be located on both chromosomal and plasmid DNA within the microbial cell. academicjournals.orgmdpi.com For instance, the opd (organophosphate-degrading) gene is known to encode phosphotriesterase activity and has been found in various bacterial species from different geographical locations. oup.comredalyc.org The presence and expression of such genes are fundamental to the microbial degradation of organophosphorus compounds. taylorfrancis.com Studies utilizing techniques like transcriptomics can help illuminate the transcriptional activities of these genes and their responses to the presence of pesticides, providing insights into the genetic basis of degradation pathways. mdpi.com

The adaptation of microbial communities to degrade specific pesticides can involve several mechanisms at the genetic level, including the selective expression of existing genes, an increase in the population of degrading microorganisms, horizontal gene transfer of degradation genes, and potentially the evolution of new enzymes.

Bioremediation Strategies and Environmental Applications

Bioremediation, which utilizes living organisms (primarily microorganisms and plants) and their enzymes, is considered a promising and environmentally friendly approach for cleaning up pesticide-contaminated sites. taylorfrancis.commbl.or.krresearchgate.netinscr.co.inicontrolpollution.com This technology leverages the natural metabolic capabilities of microbes to transform hazardous pollutants into less toxic or innocuous substances. researchgate.netinscr.co.inicontrolpollution.com

Various bioremediation strategies can be employed, including in-situ (treatment at the contaminated site) and ex-situ (removal and treatment elsewhere) methods. icontrolpollution.comiastate.edu Key techniques include biostimulation, which involves optimizing environmental conditions (e.g., providing nutrients and oxygen) to enhance the activity of naturally occurring degrading microbes, and bioaugmentation, which involves introducing specific microbial strains with known degradation capabilities to the contaminated site. inscr.co.inicontrolpollution.comfrontiersin.org

Enzymatic degradation is a primary mechanism utilized by microorganisms in bioremediation. inscr.co.in Organophosphate-hydrolyzing enzymes, such as those encoded by the opd gene, are increasingly being explored for their potential in decontaminating environments polluted with organophosphorus pesticides. mbl.or.krkoreascience.kr Advanced techniques like genetic engineering, including the use of tools like CRISPR, can be applied to develop microorganisms with enhanced pesticide degradation abilities by altering genes involved in metabolism or resistance. taylorfrancis.commbl.or.kr

While bioremediation holds significant promise, its effectiveness can be influenced by factors such as the type and concentration of the pollutant, the characteristics of the contaminated matrix (soil, water, etc.), and environmental conditions. icontrolpollution.com Research continues to explore and refine bioremediation strategies for a wide range of pesticides, including organophosphorus compounds. mbl.or.krjabonline.in

Persistence and Environmental Distribution of this compound Metabolites

The persistence and distribution of this compound and its metabolites in the environment are critical aspects of its environmental fate. This compound itself is expected to have no mobility in soil based on its high Koc values, indicating strong adsorption to soil particles. nih.govregulations.gov Its half-life in soil can range from a few days to several weeks, depending on the soil type. chemicalbook.comnih.govagropages.com

Major metabolites of this compound include this compound sulfoxide (B87167) and this compound sulfone, formed through oxidation of the methylthio sulfur. chemicalbook.comnih.govagropages.com Other metabolites can include phenolic derivatives resulting from the hydrolysis of the phosphorus O-phenyl ester. nih.gov The persistence and environmental behavior of these metabolites can differ from the parent compound. ontosight.aimdpi.com

Soil and Sediment Interactions and Fate

In soil, this compound is expected to have low mobility due to its strong adsorption to soil particles, as indicated by Koc values typically ranging from 12,000 to 13,500. nih.govregulations.gov This strong adsorption suggests that leaching through soil is not a significant fate process for the parent compound. nih.gov Degradation in soil occurs with a half-life ranging from days to weeks, influenced by soil type. chemicalbook.comnih.govagropages.com The major metabolites in soil are this compound sulfoxide and this compound sulfone. nih.govagropages.com

In sediment, this compound is also expected to adsorb to suspended solids and sediment based on its Koc values. nih.gov Half-lives in estuarine water and sediment/water slurries have been reported, indicating degradation in these environments. chemicalbook.comnih.gov

Aquatic System Dynamics

If released into water, this compound is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is not anticipated to be a significant fate process due to its estimated Henry's Law constant. nih.gov Hydrolysis is expected to be an important degradation pathway in water, with reported half-lives varying with pH. nih.gov For instance, hydrolysis half-lives at 22 °C were approximately 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9. nih.gov

The substance is considered very toxic to aquatic organisms and may cause long-term effects in the aquatic environment. nih.gov While organophosphorus pesticides are generally considered less persistent in water compared to organochlorine pesticides, their presence and potential for transformation into persistent or more toxic metabolites remain a concern. mdpi.commdpi.com Studies on the degradation of other organophosphorus compounds in aquatic environments, such as nursery recycling ponds, have shown that persistence can be prolonged compared to surface streamwaters, potentially due to reduced biotic transformation. researchgate.net

Rotational Crop Uptake and Metabolism Studies

Information on the uptake and metabolism of this compound and its metabolites by rotational crops is relevant for assessing potential dietary exposure. While specific detailed studies on this compound rotational crop uptake were not extensively found in the immediate search results, the general principles of pesticide uptake and metabolism in plants apply.

Pesticide uptake by plants is influenced by factors such as the chemical properties of the pesticide, soil properties, root structure, and plant-soil interactions. mdpi.com Once absorbed, pesticides can be translocated within the plant and undergo metabolic transformations. mdpi.comepa.govwho.intnih.gov The metabolic pathways in plants can involve oxidation, hydrolysis, and conjugation, similar to those observed in animals and microorganisms. agropages.comepa.govwho.int

Studies on the metabolism of this compound in animals (rats and cows) have shown rapid metabolism involving oxidation to sulfoxide and sulfone derivatives and hydrolysis to phenolic metabolites, which are then primarily excreted. nih.gov In plants, major metabolites of this compound have also been reported to be this compound sulfoxide and this compound sulfone, with corresponding phenols and oxygen-analogues being minor degradation products. agropages.com

Data on rotational crop uptake for this compound has indicated the presence of residues in crops like sugar beets planted after application, with residues found in roots, tops, and the soil layer. epa.gov The extent of uptake and the nature of the residues in rotational crops are important considerations for assessing potential risks.

Here is a table summarizing some of the environmental fate data for this compound:

| Property | Value | Environmental Compartment | Source |

| Half-life (hydrolysis, pH 4) | 26 days (at 22 °C) | Water | nih.gov |

| Half-life (hydrolysis, pH 7) | 151 days (at 22 °C) | Water | nih.gov |

| Half-life (hydrolysis, pH 9) | 51 days (at 22 °C) | Water | nih.gov |

| Half-life (photolysis, thin films) | < 2 days (direct sunlight) | Air/Surfaces | chemicalbook.comnih.gov |

| Half-life (soil) | Several days to several weeks | Soil | chemicalbook.comnih.govagropages.com |

| Koc values | 12,000 and 13,500 | Soil | nih.govregulations.gov |

| Mobility in soil | Immobile | Soil | regulations.gov |

| Half-life (estuarine water) | ~19.5 days | Water | chemicalbook.comnih.gov |

| Half-life (sediment/water) | ~3.5 days | Sediment/Water | chemicalbook.comnih.gov |

Advanced Analytical Methodologies for Sulprofos and Its Metabolites

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating Sulprofos and its metabolites from complex matrices before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC-MS/MS (B15284909) provides high sensitivity and selectivity, making it suitable for trace analysis in various matrices, including food and environmental samples. mdpi.comchemetrix.co.zapragolab.czgrupobiomaster.comshimadzu.comrestek.comhpst.cz The technique involves separating the analytes based on their boiling points and interactions with the stationary phase in a GC column, followed by detection and fragmentation in a tandem mass spectrometer. hpst.cz

GC-MS/MS methods have been developed for the determination of pesticide residues, including this compound, in complex matrices such as rice, fruits, vegetables, and soil. mdpi.comchemetrix.co.zapragolab.czgrupobiomaster.comshimadzu.com For instance, a method utilizing GC-MS/MS coupled with a modified QuEChERS extraction and mixed-mode SPE clean-up was successfully applied for the analysis of pesticide residues, including this compound, in rice samples. mdpi.com This method demonstrated recoveries between 70% and 120% with relative standard deviations less than 20%. mdpi.com Another study employed GC-MS/MS for the analysis of over 200 pesticides in challenging food matrices like spinach, cayenne pepper, and walnut, achieving wide dynamic ranges and high sensitivity. chemetrix.co.za

GC-MS/MS is also used for the analysis of organophosphorus pesticides and their metabolites in biological samples, such as urine. nih.govmdpi.com Sample preparation often involves extraction and derivatization steps to make the metabolites amenable to GC analysis. nih.govmdpi.com

Specific GC conditions for this compound analysis have been reported, including the use of a DB-5 ms capillary column and helium as carrier gas. mdpi.comosha.gov Electron ionization (EI) is commonly used in GC-MS/MS for the fragmentation of this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are widely used for the analysis of polar and less volatile compounds, including this compound and its metabolites. These techniques are particularly useful for samples where GC is not suitable without derivatization. LC-MS/MS offers high sensitivity, selectivity, and the ability to analyze multiple residues simultaneously. mdpi.comusgs.govnih.govresearchgate.netmdpi.com LC-HRMS provides additional confidence in identification through accurate mass measurements.

LC-MS/MS methods have been developed for the analysis of this compound and other pesticides in various matrices, including water, soil, and food samples. nhmrc.gov.auusgs.govresearchgate.netmdpi.comlcms.cz For example, an LC-MS/MS method was developed for the simultaneous quantification of 65 pesticides, including this compound, in surface water using solid-phase extraction (SPE). mdpi.com This method achieved recoveries between 70% and 120%. mdpi.com Another study utilized UHPLC-MS/MS for the multi-residue analysis of pesticides in crops, demonstrating accurate mass measurements and the construction of a spectral library for identification. researchgate.net

LC-MS/MS is considered a sensitive method for determining organophosphorus pesticides and their oxygen analogues in air sampling matrices. nih.gov It has been shown to provide lower detection limits compared to GC-MS in some cases. nih.gov

Typical LC conditions involve reversed-phase columns (e.g., C18) and mobile phases consisting of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. researchgate.netmdpi.comlcms.czsielc.com Tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode for targeted analysis, providing high selectivity. nih.gov

High Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are fundamental chromatographic techniques used for the separation of this compound and its metabolites. HPLC and UHPLC are often coupled with various detectors, including UV-Vis and mass spectrometry. UHPLC, with its smaller particle size columns and higher pressures, offers improved resolution, sensitivity, and speed compared to traditional HPLC. diva-portal.org

HPLC has been used for the analysis of this compound in various matrices, including soil and water. regulations.govresearchgate.net For instance, an HPLC method with UV detection was used to estimate the adsorption coefficient (Koc) of this compound in soils. regulations.gov This study classified this compound as immobile based on its HPLC-determined adsorption Koc value. regulations.gov Another application involved the analysis of pesticide residues, including Profenofos (B124560) (a similar compound to this compound), in soil samples using HPLC with UV and radioactive flow detection. regulations.govresearchgate.net

UHPLC systems are frequently coupled with mass spectrometers (UHPLC-MS/MS or UHPLC-HRMS) for multi-residue pesticide analysis, offering high throughput and sensitivity. mdpi.comlcms.czresearchgate.netgcms.cz UHPLC-MS/MS systems have been used for the analysis of hundreds of pesticides in various food matrices. mdpi.comresearchgate.netgcms.cz